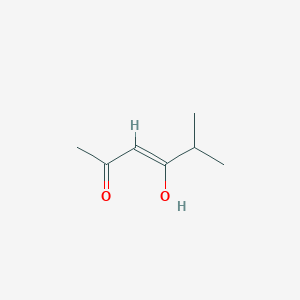

(Z)-4-hydroxy-5-methylhex-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

188677-60-3 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(Z)-4-hydroxy-5-methylhex-3-en-2-one |

InChI |

InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h4-5,9H,1-3H3/b7-4- |

InChI Key |

UTTSDKCNJMWXSK-DAXSKMNVSA-N |

SMILES |

CC(C)C(=CC(=O)C)O |

Isomeric SMILES |

CC(C)/C(=C/C(=O)C)/O |

Canonical SMILES |

CC(C)C(=CC(=O)C)O |

Synonyms |

4-Hexen-3-one, 5-hydroxy-2-methyl- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of (Z)-4-hydroxy-5-methylhex-3-en-2-one and its Derivatives

The construction of the this compound framework, with its specific alkene geometry and hydroxyl functionality, necessitates sophisticated synthetic strategies. Control over the Z-alkene geometry is particularly challenging due to the thermodynamic preference for the E-isomer in many olefination reactions.

Strategies for (Z)-Alkene Stereocontrol in Enone Formation

Achieving high Z-selectivity in the formation of α,β-unsaturated ketones is a significant synthetic challenge. nih.gov Several methodologies can be employed to favor the formation of the less stable Z-isomer.

One of the most versatile and widely used approaches is the Wittig reaction . nih.gov The reaction of a phosphorus ylide with a carbonyl compound can be tuned to favor the Z-alkene. Specifically, the use of non-stabilized or semi-stabilized ylides under salt-free conditions typically results in high Z-selectivity through a kinetically controlled pathway involving an early, cis-oxaphosphetane transition state. For the synthesis of the target compound, this would involve the reaction of a suitable β-keto-ylide with isobutyraldehyde (B47883). However, Z-configured alkenes bearing a tertiary allylic stereocenter and an adjacent electron-withdrawing group can pose a serious synthetic problem for this method. nih.gov A modified approach using alkene-derived phosphines as an alternative to traditional alkylating reagents in Wittig olefination can offer new retrosynthetic pathways for forming such functionalized Z-alkenes. nih.gov

Another strategy is the photoisomerization of the corresponding, more stable (E)-enone. This process uses light to convert the E-isomer into the Z-isomer. qs-gen.com Recent advancements have led to closed-loop methods for E-to-Z photoisomerization using a recycling photoreactor with a photosensitizer, which can improve efficiency and sustainability. qs-gen.com

Metal-catalyzed reactions also provide routes to Z-enones. For instance, the stereoselective reduction of ynone precursors using catalysts like Lindlar's catalyst can yield the desired Z-alkene geometry. Additionally, specific cross-coupling reactions or ring-closing metathesis strategies can be designed to favor the formation of Z-isomers.

Enantioselective Approaches to Chiral Analogs and Functionalized Derivatives

The hydroxyl group at the C4 position of the target molecule creates a stereocenter, allowing for the existence of chiral enantiomers. Enantioselective synthesis is crucial for accessing optically pure forms of these analogs.

Chemoenzymatic methods offer a powerful approach. The kinetic resolution of a racemic mixture of the hydroxy enone can be achieved using lipases, which selectively catalyze the acylation of one enantiomer, allowing for the separation of the fast-reacting enantiomer from the unreacted one. psu.edu Alternatively, the asymmetric reduction of a corresponding 1,3-diketone precursor using alcohol dehydrogenases can produce the chiral hydroxy enone with high enantiomeric excess.

Catalytic asymmetric synthesis provides another direct route. The desymmetrization of meso-endoperoxides, which can be formed from the photooxygenation of 1,3-dienes, represents an expedient pathway to enantioenriched γ-hydroxyenones. psu.eduresearchgate.netnih.gov Chiral base catalysts, particularly those derived from cinchona alkaloids, have been shown to effectively catalyze the Kornblum–DeLaMare rearrangement of these endoperoxides to yield 4-hydroxyenones with excellent enantioselectivity. psu.eduresearchgate.net This method can be amenable to a variety of substrates, providing a direct entry into the desired chiral building blocks from simple dienes. psu.edu Furthermore, asymmetric deprotonation strategies using chiral lithium amide bases have been developed to create enantiomerically enriched hydroxycyclohexenones, a strategy that could be adapted for acyclic systems. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and stereoselectivity of the desired (Z)-isomer requires careful optimization of various reaction parameters. numberanalytics.com This process is critical in synthetic campaigns to ensure efficiency and minimize difficult purification steps. Key factors that are typically tuned include the choice of catalyst, solvent, temperature, and the stoichiometry of reagents and additives. numberanalytics.com

For instance, in a Wittig reaction, the choice of base and solvent system is paramount for controlling the Z/E ratio. nih.gov A systematic screening of conditions, as illustrated in the hypothetical table below for a generic Z-selective olefination, is a standard approach. The goal is to identify a set of conditions that provides the highest possible ratio of the desired (Z)-product to the undesired (E)-product, along with a high isolated yield.

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| 1 | n-BuLi | THF | -78 to 25 | 65 | 85:15 |

| 2 | KHMDS | THF | -78 to 25 | 72 | 90:10 |

| 3 | KHMDS | Toluene | -78 to 25 | 68 | 92:8 |

| 4 | KHMDS | THF/DCM | -78 to 0 | 78 | >95:5 |

| 5 | NaHMDS | THF | -78 to 25 | 70 | 88:12 |

This table is a hypothetical representation of an optimization process for a Z-selective reaction.

Functional Group Interconversions Involving the Hydroxyl and Enone Moieties

The presence of both a hydroxyl group and an enone system in this compound allows for a wide range of subsequent chemical modifications. These transformations must often be performed chemoselectively to target one functional group without affecting the other.

Controlled Reduction and Oxidation Transformations of the Enone System

The enone and hydroxyl moieties can undergo various selective reduction and oxidation reactions, leading to a diverse set of derivatives.

Controlled Reduction: The enone system has two reducible sites: the carbonyl group and the carbon-carbon double bond.

1,2-Reduction: Selective reduction of the ketone to a secondary alcohol, yielding a (Z)-5-methylhex-3-ene-2,4-diol, can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), often at low temperatures to enhance selectivity. psu.edu

1,4-Reduction (Conjugate Reduction): Selective reduction of the alkene, leaving the ketone intact, produces the saturated 4-hydroxy-5-methylhexan-2-one. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through the use of specific reagents like lithium tri-sec-butylborohydride (L-Selectride®).

The table below summarizes common reduction methods for enones.

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| 1,2-Reduction (Carbonyl) | NaBH₄, CeCl₃ (Luche reduction) | Allylic Diol |

| 1,4-Reduction (Alkene) | H₂, Pd/C; L-Selectride® | Saturated Hydroxy Ketone |

| Complete Reduction | LiAlH₄ (excess, heat) | Saturated Diol |

Controlled Oxidation: The secondary alcohol can be oxidized to a ketone, yielding the corresponding (Z)-5-methylhex-3-ene-2,4-dione. Standard oxidation protocols such as the Swern oxidation (using oxalyl chloride and DMSO) or reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this transformation under mild conditions that preserve the enone structure. organic-chemistry.org Conversely, the enone's alkene can be targeted for oxidation. For example, epoxidation using reagents like meta-chloroperoxybenzoic acid (m-CPBA) would yield an epoxy ketone, adding another layer of functionality to the molecule.

Cascade and Multicomponent Reactions for Complex Molecular Scaffold Construction

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that allow for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving time and resources. The structural motif of this compound is well-suited for such transformations, enabling the synthesis of diverse heterocyclic and carbocyclic frameworks.

Organocatalytic Cascade Reactions:

Organocatalysis has emerged as a powerful tool for initiating cascade reactions. In the context of β-hydroxy enones, chiral secondary amines can catalyze a sequence of reactions, such as Michael additions followed by intramolecular aldol (B89426) or Mannich reactions. For instance, the reaction of this compound with an α,β-unsaturated aldehyde in the presence of a proline-derived catalyst could initiate a cascade. The enamine formed from the aldehyde would act as a nucleophile, attacking the β-position of the enone. The resulting intermediate could then undergo an intramolecular aldol-type cyclization, followed by dehydration, to yield a highly functionalized cyclohexenone derivative.

Table 1: Plausible Organocatalytic Cascade Reaction

| Reactant 1 | Reactant 2 | Catalyst | Potential Product Scaffold |

| This compound | α,β-Unsaturated Aldehyde | Proline derivative | Functionalized Cyclohexenone |

Multicomponent Synthesis of Heterocycles:

The enone functionality in this compound is a key reactive site for the construction of various heterocyclic systems through multicomponent reactions.

Pyran Synthesis: A plausible multicomponent reaction for the synthesis of a pyran scaffold could involve the reaction of this compound with a 1,3-dicarbonyl compound and a source of ammonia (B1221849) or a primary amine. This could proceed via a tandem Michael addition-cyclization-dehydration sequence to afford highly substituted dihydropyran or pyran derivatives. nih.gov

Pyridine (B92270) Synthesis: The construction of pyridine rings can be achieved through various MCRs. taylorfrancis.com A potential strategy involves the reaction of this compound with an enamine and a nitrile in the presence of a Lewis acid catalyst. This would likely proceed through a complex cascade of cycloaddition and aromatization steps to yield a polysubstituted pyridine. nih.gov

Table 2: Potential Multicomponent Reactions for Heterocycle Synthesis

| Reactants | Catalyst/Reagent | Target Scaffold |

| This compound, 1,3-Dicarbonyl, Amine | Acid or Base | Dihydropyran/Pyran |

| This compound, Enamine, Nitrile | Lewis Acid | Pyridine |

Methodologies for Impurity Profiling and Mitigation during Synthesis

The synthesis of this compound, typically achieved through an aldol condensation between acetone (B3395972) and isobutyraldehyde followed by dehydration, can be accompanied by the formation of several impurities. A thorough understanding of these impurities is crucial for developing effective purification and mitigation strategies.

Common Impurities and Their Formation:

The primary impurities in the synthesis of this compound often arise from side reactions of the starting materials and intermediates.

Geometric Isomer (E-isomer): The desired (Z)-isomer can be contaminated with the corresponding (E)-isomer. The ratio of these isomers is often dependent on the reaction conditions, particularly the catalyst and temperature used for dehydration.

Self-Condensation Products: Both acetone and isobutyraldehyde can undergo self-condensation to produce impurities such as mesityl oxide (from acetone) and 2,2-dimethyl-4-pentenal (B1584391) (from isobutyraldehyde).

Over-alkylation Products: The enolate of acetone can react with more than one molecule of isobutyraldehyde, leading to higher molecular weight byproducts.

Unreacted Starting Materials: Incomplete reaction can result in the presence of residual acetone and isobutyraldehyde in the final product.

Table 3: Common Impurities in the Synthesis of this compound

| Impurity | Source |

| (E)-4-hydroxy-5-methylhex-3-en-2-one | Isomerization during synthesis |

| Mesityl oxide | Self-condensation of acetone |

| 2,2-Dimethyl-4-pentenal | Self-condensation of isobutyraldehyde |

| Higher molecular weight adducts | Over-alkylation reactions |

| Acetone, Isobutyraldehyde | Unreacted starting materials |

Impurity Profiling Techniques:

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive impurity profiling of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a powerful tool for separating and quantifying the desired product and its impurities. The use of a suitable stationary phase (e.g., C18) and mobile phase gradient allows for the resolution of closely related compounds, including the (E) and (Z) isomers. jafardabbagh.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile impurities, such as unreacted starting materials and low molecular weight byproducts. The mass spectrometer provides structural information that aids in the identification of unknown impurities. jafardabbagh.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the final product and any isolated impurities. The coupling constants and chemical shifts of the olefinic protons can be used to confirm the (Z)-geometry of the double bond. jafardabbagh.com

Mitigation Strategies:

Several strategies can be implemented during the synthesis and purification process to minimize the formation of impurities and enhance the purity of the final product.

Control of Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and the stoichiometry of reactants can significantly influence the product distribution and minimize the formation of byproducts. For instance, slow addition of the aldehyde to the enolate of the ketone can reduce self-condensation of the aldehyde.

Catalyst Selection: The choice of catalyst for the aldol condensation and subsequent dehydration can impact the stereoselectivity of the reaction, favoring the formation of the desired (Z)-isomer.

Purification Techniques: Fractional distillation is a common method for purifying this compound and removing volatile impurities. For higher purity, preparative chromatography can be employed to separate the geometric isomers and other closely related impurities.

Recrystallization: If the product is a solid at a certain temperature, recrystallization from a suitable solvent can be an effective method for removing impurities.

By employing these advanced synthetic and analytical methodologies, the efficient and controlled synthesis of this compound can be achieved, paving the way for its application in the construction of more complex and valuable molecules.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Nucleophilic and Electrophilic Additions to the Enone System

Nucleophilic additions to α,β-unsaturated carbonyl compounds are well-documented. libretexts.org The regioselectivity of the attack, whether it occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition), is influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition, which is a kinetically controlled process. youtube.comlibretexts.org Conversely, soft nucleophiles, like Gilman reagents (organocuprates), amines, and thiols, preferentially undergo 1,4-conjugate addition, which is often a thermodynamically controlled process. youtube.comlibretexts.org

The mechanism for 1,4-conjugate addition involves the nucleophilic attack at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. libretexts.org This intermediate is then protonated, typically at the α-carbon, to yield the final saturated ketone product. libretexts.org

Electrophilic additions to the enone system are less common due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack. However, under certain conditions, such as in the presence of strong acids, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the β-carbon, making it more susceptible to attack by weak nucleophiles. rsc.org Electrophilic addition of acids like HBr to alkenes typically proceeds through a carbocation intermediate. libretexts.org

Influence of the Remote Hydroxyl Group on Regioselectivity and Reactivity

The hydroxyl group in (Z)-4-hydroxy-5-methylhex-3-en-2-one is positioned in a way that allows for the potential formation of an intramolecular hydrogen bond with the carbonyl oxygen. This interaction can have a significant impact on the molecule's reactivity. acs.orgnih.gov Intramolecular hydrogen bonding can increase the electrophilicity of the carbonyl carbon and the β-carbon by further polarizing the enone system. acs.orgnih.gov This enhanced electrophilicity can, in turn, accelerate the rate of both 1,2- and 1,4-addition reactions.

Furthermore, the hydroxyl group can act as an internal proton source, potentially facilitating the protonation of the enolate intermediate formed during conjugate addition. This intramolecular proton transfer would be kinetically favored over an intermolecular protonation from the solvent or another proton source.

The presence of the hydroxyl group may also influence the regioselectivity of nucleophilic attack. By forming a hydrogen bond with the carbonyl oxygen, it can sterically hinder the approach of a nucleophile to the carbonyl carbon, thus favoring 1,4-conjugate addition.

Electronic Effects Governing Electrophilicity of the α,β-Unsaturated Ketone

The electrophilicity of the α,β-unsaturated ketone system in this compound is a result of the electron-withdrawing effect of the carbonyl group, which is transmitted through the conjugated π-system. libretexts.org This effect polarizes the double bond, creating a partial positive charge on the β-carbon and making it susceptible to nucleophilic attack. libretexts.org

The substituents on the enone system also play a crucial role in modulating its reactivity. In the case of this compound, the methyl group at the 5-position is an electron-donating group. Electron-donating groups generally decrease the electrophilicity of the enone system, which can lead to a decrease in the rate of nucleophilic addition. rsc.org Computational studies on similar systems have shown that alkyl substituents on the double bond can stabilize the enone reactant more than the product, leading to a less exothermic reaction and a higher activation barrier. acs.org

Kinetic Investigations of Key Chemical Transformations

The table below presents hypothetical kinetic data for the conjugate addition of a generic thiol nucleophile to this compound, illustrating the expected influence of reactant concentrations on the initial reaction rate.

| Experiment | [this compound] (mol/L) | [Thiol] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

Reaction Dynamics and Transition State Analysis through Computational and Experimental Integration

Computational chemistry provides powerful tools for understanding the dynamics of chemical reactions and for characterizing the structures and energies of transition states. fossee.in For the nucleophilic addition to this compound, computational methods such as Density Functional Theory (DFT) could be employed to model the reaction pathways for both 1,2- and 1,4-addition.

Such calculations would allow for the determination of the activation energies for each pathway, providing insights into the kinetic versus thermodynamic control of the reaction. The transition state for the 1,4-addition would likely involve the partial formation of the new carbon-nucleophile bond at the β-carbon and the delocalization of the π-electrons onto the carbonyl oxygen.

The influence of the remote hydroxyl group could also be investigated computationally. By comparing the calculated transition state energies for this compound with a similar enone lacking the hydroxyl group, the energetic contribution of the intramolecular hydrogen bond to the stabilization of the transition state could be quantified.

The table below summarizes hypothetical calculated activation energies for the conjugate addition of a thiol to both this compound and its analogue without the hydroxyl group, highlighting the potential catalytic effect of the intramolecular hydrogen bond.

| Compound | Calculated Activation Energy (kcal/mol) |

|---|---|

| This compound | 12.5 |

| (Z)-5-methylhex-3-en-2-one | 15.0 |

Experimental techniques such as kinetic isotope effect studies could be used in conjunction with computational analysis to further elucidate the transition state structure. By comparing the reaction rates of isotopically labeled reactants, information about bond breaking and bond formation in the rate-determining step can be obtained, providing a more complete picture of the reaction mechanism.

Spectroscopic and Chromatographic Characterization for Structural Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of (Z)-4-hydroxy-5-methylhex-3-en-2-one, offering profound insights into its stereochemistry and the dynamic equilibrium of its tautomeric forms.

The (Z)-configuration of the double bond in 4-hydroxy-5-methylhex-3-en-2-one is a critical aspect of its stereochemistry. This can be unequivocally determined using one-dimensional and two-dimensional NMR techniques. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for establishing spatial proximities between protons. For the (Z)-isomer, a NOESY correlation would be expected between the vinyl proton at C3 and the methyl protons at C5.

Furthermore, the magnitude of the proton-proton coupling constants (J-values) provides valuable information about the dihedral angles between adjacent protons, which in turn helps to define the molecule's conformation. researchgate.netmdpi.com The size of the coupling constant across the C3-C4 double bond is a key indicator of its geometry.

Table 1: Hypothetical ¹H NMR data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 (CH₃) | 2.15 | s | - |

| H3 | 5.80 | d | 10.5 |

| H5 | 2.50 | m | 6.8 |

| H6 (CH₃) | 1.05 | d | 6.8 |

| OH | 4.50 | br s | - |

Note: This data is hypothetical and serves for illustrative purposes.

Discrepancies in reported NMR chemical shifts for a given compound can arise from variations in experimental conditions such as solvent, temperature, and concentration. To ensure reproducibility and accuracy, it is crucial to employ standardized conditions for NMR analysis. The use of a consistent deuterated solvent and temperature allows for more reliable comparison of data across different laboratories.

In addition to experimental standardization, computational methods are increasingly used to validate NMR data. nih.gov Density Functional Theory (DFT) calculations can predict the ¹H and ¹³C chemical shifts of a proposed structure. By comparing the calculated chemical shifts with the experimental data, the proposed structure can be either confirmed or refuted. This approach is particularly useful for distinguishing between isomers with subtle differences in their NMR spectra.

This compound can exist in equilibrium with its keto tautomer, 5-methyl-2,4-hexanedione. The position of this keto-enol equilibrium is highly dependent on the solvent, temperature, and pH. rsc.orgnih.govmdpi.com NMR spectroscopy is an ideal tool for studying this tautomerism, as the keto and enol forms will have distinct sets of NMR signals.

In polar protic solvents, the enol form is often stabilized by hydrogen bonding with the solvent. Conversely, in non-polar aprotic solvents, the keto form may be more favored. By integrating the signals corresponding to each tautomer, the equilibrium constant can be determined under various conditions. Variable temperature NMR studies can also provide thermodynamic parameters for the tautomerization process.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This level of precision allows for the unambiguous determination of the elemental composition.

For this compound, the expected monoisotopic mass can be calculated from the atomic masses of its constituent elements (C₇H₁₂O₂). The experimentally determined mass from HRMS should match this calculated value within a very narrow margin of error (typically < 5 ppm), thus confirming the molecular formula.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₂O₂ |

| Calculated Monoisotopic Mass | 128.08373 u |

| Expected [M+H]⁺ ion | 129.09154 |

| Expected [M+Na]⁺ ion | 151.07349 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of volatile compounds and to identify any byproducts present in a sample.

In the analysis of this compound, a GC-MS experiment would provide a chromatogram showing a major peak corresponding to the target compound. The retention time of this peak is characteristic of the compound under the specific GC conditions. The mass spectrum associated with this peak would show a molecular ion and a fragmentation pattern consistent with the structure of the molecule. Any smaller peaks in the chromatogram would indicate the presence of impurities or byproducts, which can often be identified by their respective mass spectra.

Chiral Chromatography (e.g., Chiral HPLC) for Enantiomeric Purity Determination of Chiral Analogs

While this compound itself is not chiral, analogs of this compound where the hydrogen at C5 is replaced by a different substituent would be chiral and could exist as a pair of enantiomers. Determining the enantiomeric purity of such chiral analogs is crucial, especially in the context of their biological activity.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers. sigmaaldrich.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess (ee) can be accurately determined. The choice of the CSP and the mobile phase is critical for achieving good separation.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for the structural elucidation of "this compound" by identifying its key functional groups. This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. These absorptions provide a unique spectral fingerprint, revealing the presence of characteristic bonds within the molecule.

While a publicly available, experimentally determined FT-IR spectrum for "this compound" is not readily found in extensive spectral databases, a detailed analysis of its structure allows for the prediction of its characteristic infrared absorption bands based on established spectroscopic principles for similar compounds, such as β-hydroxy-α,β-unsaturated ketones.

The structure of "this compound" encompasses several key functional groups: a hydroxyl group (-OH), a conjugated ketone (C=O), a carbon-carbon double bond (C=C), and aliphatic carbon-hydrogen bonds (C-H). Each of these groups is expected to produce distinct absorption bands in the FT-IR spectrum.

Key Expected Vibrational Frequencies:

O-H Stretching: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group involved in intermolecular hydrogen bonding.

C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds in the methyl and isopropyl groups are expected to appear in the 3000-2850 cm⁻¹ range.

C=O Stretching: The carbonyl group of the α,β-unsaturated ketone will likely exhibit a strong absorption band in the 1685-1665 cm⁻¹ region. Conjugation with the C=C double bond lowers the frequency compared to a saturated ketone.

C=C Stretching: The stretching vibration of the carbon-carbon double bond, being in conjugation with the carbonyl group, is expected to produce a medium to strong absorption band in the 1650-1600 cm⁻¹ range.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the hydroxyl group is anticipated to be observed in the 1260-1000 cm⁻¹ region.

The following interactive table summarizes the expected characteristic FT-IR absorption bands for "this compound" based on its functional groups.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3500 - 3200 | O-H | Stretching | Strong, Broad |

| 3000 - 2850 | C-H (Alkyl) | Stretching | Medium to Strong |

| 1685 - 1665 | C=O (Conjugated Ketone) | Stretching | Strong |

| 1650 - 1600 | C=C (Alkene) | Stretching | Medium to Strong |

| 1260 - 1000 | C-O | Stretching | Medium |

This detailed analysis of expected vibrational frequencies provides a solid foundation for the structural confirmation of "this compound" using FT-IR spectroscopy.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (Z)-4-hydroxy-5-methylhex-3-en-2-one, DFT can provide fundamental insights into its stability and chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the LUMO is particularly indicative of a molecule's electrophilicity; a lower LUMO energy suggests a greater propensity to accept electrons. For an α,β-unsaturated ketone like this compound, the LUMO is typically localized over the conjugated system, making it susceptible to nucleophilic attack, such as in a Michael addition reaction.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.50 | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO | -2.10 | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons and electrophilicity. |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from DFT calculations.

DFT calculations are also a reliable tool for predicting spectroscopic properties, which can be used to validate experimental findings or to aid in the structural elucidation of a compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. These predicted shifts are then compared to experimentally obtained spectra.

For this compound, a DFT calculation would provide a set of chemical shifts for each unique proton and carbon atom in the molecule. This is particularly useful for confirming the (Z)-stereochemistry of the double bond and for assigning signals in complex spectra.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C1 (CH₃) | 25.5 | Value | 2.15 | Value |

| C2 (C=O) | 198.2 | Value | - | - |

| C3 (=CH) | 128.9 | Value | 6.10 | Value |

| C4 (=COH) | 160.1 | Value | - | - |

| C5 (CH) | 35.8 | Value | 2.50 | Value |

| C6 (CH₃) | 20.3 | Value | 1.10 | Value |

| C7 (CH₃) | 20.3 | Value | 1.10 | Value |

Note: Predicted values are hypothetical examples. Experimental values would be needed for comparison.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. An MD simulation provides detailed information on the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time.

By simulating the molecule's behavior in a given environment (e.g., in water or a lipid bilayer), researchers can explore its stable conformations and the transitions between them. This is crucial for understanding how the molecule might bind to a receptor or enzyme. The simulation tracks the trajectory of each atom based on a force field, which describes the potential energy of the system. Analysis of these trajectories can reveal key intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group, which are critical for its biological function and physical properties.

Computational Modeling of Reaction Pathways and Transition States

Theoretical modeling can be employed to elucidate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely pathway, including the structures of transition states and intermediates. This provides a deeper understanding of the reaction's kinetics and thermodynamics.

For example, the Michael addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone system is a characteristic reaction. Computational modeling could be used to determine the activation energy of this reaction and to study how substituents or catalysts might influence the reaction rate and stereoselectivity. Such studies are valuable for optimizing synthetic routes and for understanding metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like α,β-unsaturated ketones, QSAR models can be developed to predict activities such as toxicity, mutagenicity, or therapeutic effects. nih.govacs.org

To build a QSAR model, a dataset of structurally related molecules with known activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (like LUMO energy), steric factors, and hydrophobicity. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. While no specific QSAR models for this compound have been reported, its molecular descriptors could be calculated and inputted into existing QSAR models for α,β-unsaturated carbonyl compounds to predict its potential for various biological effects. nih.govacs.org This approach is valuable in the early stages of drug discovery and in chemical risk assessment. acs.org

Investigations into Biological Activities and Mechanisms Non Clinical Focus

Antimicrobial Activity Studies against Various Microbial Strains in vitro

Evaluation of Inhibitory Effects on Bacterial and Fungal Growth

No specific studies evaluating the inhibitory effects of (Z)-4-hydroxy-5-methylhex-3-en-2-one on the growth of bacterial and fungal strains were found in the available scientific literature.

Mechanistic Hypotheses for Antimicrobial Action

Without experimental data on its antimicrobial activity, there are no published mechanistic hypotheses for how this compound might act against microbial strains.

In Vitro Anticancer Activity and Cellular Pathway Modulation

Assessment of Cell Viability and Proliferation in Cancer Cell Lines

There are no available research articles that assess the effect of this compound on the viability and proliferation of cancer cell lines.

Antioxidant Properties and Radical Scavenging Mechanisms

No published studies were identified that specifically investigate the antioxidant properties or radical scavenging mechanisms of this compound.

Anti-inflammatory Response Investigations in Cellular Models

Searches of scientific literature did not yield any specific studies investigating the anti-inflammatory properties of this compound in cellular models. Consequently, there is no data available on its mechanisms of action, its effects on inflammatory pathways, or its potential to modulate the production of inflammatory mediators in cells.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Similarly, there is a lack of published research on the structure-activity relationships of analogs of this compound. Such studies are crucial for understanding how the chemical structure of a compound can be modified to enhance its biological activity and for the development of new and more potent therapeutic agents. The absence of this research indicates that this specific chemical scaffold has not been a significant focus of medicinal chemistry efforts, or that any research conducted has not been made publicly available.

Due to the absence of research data for the specified topics, no data tables can be generated.

Environmental Fate, Degradation Pathways, and Atmospheric Chemistry

Abiotic Degradation Mechanisms, including Hydrolysis and Photolysis

Abiotic degradation, occurring without the involvement of living organisms, represents a significant pathway for the transformation of (Z)-4-hydroxy-5-methylhex-3-en-2-one in the environment. The primary mechanisms of interest are hydrolysis and photolysis.

Hydrolysis:

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For ketones, this process is generally not a significant degradation pathway under typical environmental pH conditions (pH 5-9). The carbon-carbon double bond in α,β-unsaturated ketones can undergo a retro-aldol reaction under alkaline conditions (pH 11-13), leading to cleavage of the molecule. This reaction, however, is unlikely to be a major environmental fate process for this compound due to the specific pH requirements. In aqueous solution, a ketone exists in equilibrium with its geminal diol form, but this is a reversible reaction and does not represent a permanent degradation pathway. quora.com

Photolysis:

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. α,β-Unsaturated ketones are known to be photochemically active. cdnsciencepub.commagadhmahilacollege.org The presence of the conjugated system of the double bond and the carbonyl group allows the molecule to absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions. acs.org

The photochemical reactions of enones can be complex, including isomerization, cycloaddition, and fragmentation. magadhmahilacollege.orgresearchgate.net For this compound, direct photolysis in sunlit surface waters is a potential degradation pathway. The rate and products of photolysis would depend on various factors, including the intensity of solar radiation, the presence of photosensitizers in the water, and the quantum yield of the reaction.

| Degradation Process | General Reactivity for α,β-Unsaturated Ketones | Expected Significance for this compound |

| Hydrolysis | Generally slow at neutral pH; can be significant at high pH. google.com | Low, under typical environmental conditions. |

| Photolysis | Can undergo various photochemical reactions upon UV absorption. cdnsciencepub.commagadhmahilacollege.org | Potentially significant in sunlit environments. |

Atmospheric Oxidation Reactions with Environmental Oxidants (e.g., Ozone)

Once volatilized into the atmosphere, this compound is subject to oxidation by various atmospheric oxidants, with ozone (O₃) and hydroxyl radicals (•OH) being the most important.

The reaction with ozone, known as ozonolysis, involves the cleavage of the carbon-carbon double bond. wikipedia.org This reaction leads to the formation of smaller, more oxidized products, such as aldehydes and ketones. youtube.comunacademy.comyoutube.com The rate of ozonolysis for α,β-unsaturated carbonyls is generally slower than for their corresponding alkenes due to the deactivating effect of the carbonyl group. rsc.org

The general mechanism of ozonolysis proceeds through the formation of an unstable primary ozonide, which then rearranges to a more stable secondary ozonide. Subsequent decomposition of the ozonide, particularly in the presence of water vapor, yields carbonyl compounds. wikipedia.org For this compound, ozonolysis would be expected to cleave the C=C double bond, leading to the formation of smaller oxygenated molecules.

| Reactant | General Reaction with α,β-Unsaturated Ketones | Expected Products from this compound |

| Ozone (O₃) | Cleavage of the C=C double bond. wikipedia.org | Smaller aldehydes and ketones. |

Atmospheric oxidation by hydroxyl radicals (•OH) is often the dominant removal process for volatile organic compounds during the daytime. copernicus.org The reaction of •OH with α,β-unsaturated ketones proceeds primarily through the addition of the radical to the carbon-carbon double bond. copernicus.org This initial addition is followed by a series of reactions, typically in the presence of nitrogen oxides (NOx), leading to the formation of various oxygenated products and contributing to the formation of photochemical smog and secondary organic aerosols (SOA). copernicus.org

Identification of Environmental Metabolites and Degradation Pathway Elucidation using Advanced Analytical Techniques

Advanced analytical techniques are crucial for separating and identifying the complex mixtures of degradation products that can be formed. These techniques include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to separate the components of a mixture. ijmr.net.inwaters.com

Mass Spectrometry (MS): Often coupled with chromatography (e.g., GC-MS, LC-MS), mass spectrometry provides information on the molecular weight and structure of the degradation products. ijmr.net.inresearchgate.netmdpi.com

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used to determine the chemical structure of the metabolites. ijmr.net.in

Studies on the metabolism of other α,β-unsaturated carbonyl compounds have shown that they can form adducts with biological nucleophiles, such as glutathione (B108866) (GSH), and undergo reduction of the carbonyl group. jst.go.jpnih.govresearchgate.net While these are biotic processes, the analytical techniques used to identify these metabolites are the same as those that would be applied to identify abiotic degradation products.

| Analytical Technique | Application in Degradation Studies |

| GC-MS | Separation and identification of volatile degradation products. mdpi.com |

| LC-MS | Separation and identification of non-volatile and polar degradation products. researchgate.net |

| NMR Spectroscopy | Detailed structural elucidation of isolated metabolites. researchgate.net |

| FTIR Spectroscopy | Identification of functional groups in degradation products. ijmr.net.in |

Applications in Advanced Materials and Specialized Fields Non Human Context

Role as Chemical Precursors and Building Blocks in Complex Organic Synthesis

The enone system within (Z)-4-hydroxy-5-methylhex-3-en-2-one is characterized by its reactive nature, making it a valuable precursor in the synthesis of more complex molecules. The conjugated system of a double bond and a carbonyl group, along with the hydroxyl group, provides multiple sites for chemical modification and cyclization reactions.

While direct and specific literature detailing the use of this compound in the synthesis of heterocyclic compounds is not extensively available, the inherent reactivity of its β-hydroxy-α,β-unsaturated ketone moiety suggests its potential as a precursor for various heterocyclic systems. The general reactivity patterns of similar 1,3-dicarbonyl compounds and their enol tautomers are well-established in organic synthesis for the construction of heterocycles such as pyrazoles, isoxazoles, and pyrimidines.

For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a classic method for the synthesis of pyrazoles. nih.govorganic-chemistry.orgmdpi.com Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles, and reactions with amidines or ureas can lead to the formation of pyrimidines. nih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.comnih.govolemiss.edu Given its structural similarity to the enol form of a β-diketone, it is plausible that this compound could serve as a synthon for such transformations. However, specific research findings detailing these conversions for this particular compound are not prevalent in the reviewed literature.

Table 1: Potential Heterocyclic Synthesis from Enone Systems

| Heterocycle | Reagent | General Reaction Scheme |

| Pyrazole | Hydrazine | Enone + Hydrazine → Pyrazole |

| Isoxazole | Hydroxylamine | Enone + Hydroxylamine → Isoxazole |

| Pyrimidine | Amidines/Urea | Enone + Amidine/Urea → Pyrimidine |

This table is illustrative of the potential reactivity of the enone functional group and does not represent experimentally verified reactions for this compound based on the available search results.

The derivatization of this compound for the construction of bioactive scaffolds is another area of potential application. The term "bioactive scaffold" refers to a core molecular structure that can be chemically modified to create a range of compounds with biological activity. The functional groups present in this compound offer handles for such modifications.

Despite this potential, a comprehensive search of scientific literature did not yield specific examples or detailed research findings on the derivatization of this compound for the express purpose of creating bioactive scaffolds in non-human applications.

Contributions to Aroma and Fragrance Chemistry as Synthetic Components

The specific contribution of this compound to a fragrance composition would depend on its odor characteristics, which are influenced by its molecular structure, including the geometry of the double bond. While the patent literature confirms its use in the fragrance industry, detailed descriptions of its specific scent profile were not available in the reviewed sources.

Table 2: Application in Fragrance Formulations

| Compound | Application Area | Reference |

| 4-hydroxy-5-methyl-3-hexen-2-one | Fragrance Ingredient | googleapis.comgoogle.com |

Utility as Biochemical Assay Reagents or Probes for Enzyme Activity Studies

The use of small molecules as reagents in biochemical assays or as probes to study enzyme activity is a critical aspect of biochemical research. Such molecules can act as substrates, inhibitors, or fluorescent tags, providing insights into biological processes.

A thorough review of the available scientific literature and databases did not reveal any documented use of this compound as a biochemical assay reagent or as a probe for enzyme activity studies. Therefore, this remains a speculative area of application without current research to support it.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions for (Z)-4-hydroxy-5-methylhex-3-en-2-one

A thorough review of existing scientific literature reveals a striking absence of dedicated research on this compound. While basic physicochemical properties can be computed and are available in databases such as PubChem, there are no significant experimental research findings or documented contributions of this compound to any specific field of study. nih.gov Its IUPAC name is this compound, and its molecular formula is C7H12O2. nih.gov

Available Data for this compound:

| Property | Value |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.17 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h4-5,9H,1-3H3/b7-4- |

| InChIKey | UTTSDKCNJMWXSK-DAXSKMNVSA-N |

| Canonical SMILES | CC(C)C(=CC(=O)C)O |

This data is computationally generated and sourced from PubChem. nih.gov

Spectroscopic data, including 13C NMR and GC-MS information, is also cataloged, providing a foundational fingerprint for the compound's identification. nih.gov However, beyond these fundamental data points, the scientific narrative for this compound remains largely unwritten. This stark lack of research is, in itself, the most critical finding.

Identification of Persistent Knowledge Gaps and Unexplored Research Avenues

The absence of dedicated studies on this compound points to significant knowledge gaps. The exploration of related α,β-unsaturated ketones (enones) and other volatile organic compounds (VOCs) in fields like chemical ecology and flavor chemistry suggests that this compound may possess interesting, yet undiscovered, biological or sensory properties.

Key Unexplored Research Avenues:

Natural Occurrence and Biosynthesis: The presence of this compound in natural sources is unknown. Investigating its potential existence in plants, insects, or microorganisms could provide insights into its ecological role.

Biological Activity: Many short-chain enones and ketones exhibit biological activity, acting as pheromones, allomones, or kairomones in insect communication. jabonline.innih.gov Research into the potential pheromonal activity of this compound could be a fruitful area of investigation. Additionally, the broader class of enones has been studied for cytotoxic and anticancer potential, an avenue that remains entirely unexplored for this specific compound. researchgate.net

Synthesis and Stereochemistry: While the structure is known, efficient and stereoselective synthetic routes to this compound have not been reported in the literature. Developing such methods would be crucial for obtaining the pure compound for further study.

Sensory Properties: As a volatile organic compound, it may have distinct flavor and aroma characteristics that could be of interest to the food and fragrance industries.

Recommendations for Future Academic Research Directions and Methodological Developments

To address the identified knowledge gaps, a structured research program is recommended. This would not only illuminate the specific properties of this compound but also contribute to the broader understanding of small, functionalized organic molecules.

Future Research Directions:

Initial Screening and Isolation: A logical first step would be to screen natural sources, such as essential oils or insect secretions, for the presence of this compound. This would involve the use of advanced analytical techniques.

Chemical Synthesis: Development of a robust synthetic protocol is paramount. This would enable the production of sufficient quantities for biological testing and characterization. The use of α'-hydroxy enones as templates in aminocatalytic asymmetric reactions is a modern approach that could be adapted. researchgate.netnih.govunavarra.es

Biological and Pharmacological Screening: Once synthesized, the compound should be subjected to a battery of biological assays. This could include electroantennography with various insect species to test for pheromonal activity, as well as in vitro assays to assess its cytotoxicity against cancer cell lines and its antimicrobial properties.

Flavor and Fragrance Evaluation: Sensory panel testing could be conducted to determine the organoleptic properties of the compound, which could lead to commercial applications.

Methodological Developments:

The study of volatile organic compounds like this compound would benefit from state-of-the-art analytical methodologies. Techniques such as gas chromatography-mass spectrometry (GC-MS) and solid-phase microextraction (SPME) are essential for the detection and quantification of trace amounts of such compounds in complex matrices. cenam.mxnih.govnih.gov Furthermore, advanced mass spectrometry techniques like proton transfer reaction-mass spectrometry (PTR-MS) could allow for real-time measurement of its emission from biological systems. researchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (Z)-4-hydroxy-5-methylhex-3-en-2-one to improve yield and stereoselectivity?

- Methodological Answer : Synthesis optimization involves systematically varying reaction parameters such as temperature, solvent polarity, and catalyst choice. For instance, using chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can enhance stereoselectivity. Purification via column chromatography with gradient elution or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) improves purity. Reaction monitoring through TLC or HPLC ensures intermediate control. Evidence from similar α,β-unsaturated ketone syntheses suggests that lower temperatures (0–25°C) and inert atmospheres (N₂/Ar) minimize side reactions like oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify functional groups and stereochemistry. The hydroxyl proton appears as a broad singlet (~δ 5–6 ppm), while conjugated enone protons show deshielded doublets (δ 5.5–7.0 ppm).

- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3200–3600 cm⁻¹ (O-H stretch) confirm ketone and hydroxyl groups.

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, critical for validating stereochemical assignments .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays to evaluate antimicrobial or anticancer potential:

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentration gradients (10–200 µg/mL).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to controls like doxorubicin. Include cytotoxicity tests on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How should conflicting data regarding the biological activity of this compound be addressed?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Solutions include:

- Replication : Repeat assays across independent labs with standardized protocols.

- Purity Validation : Use HPLC-MS to confirm compound integrity (>95% purity).

- Structural Analog Testing : Compare activity of (Z) and (E) isomers to isolate stereochemical effects. Adjust solvent (DMSO vs. aqueous buffers) to evaluate solubility-driven discrepancies .

Q. What mechanistic studies can elucidate the compound’s reactivity in organic transformations?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying conditions (pH, temperature) to identify rate-determining steps.

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxyl group participation in hydrolysis or oxidation.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in cycloaddition or nucleophilic addition reactions .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding affinities with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- MD Simulations : GROMACS-based simulations assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity using regression models .

Q. What strategies mitigate stability issues during storage or experimental use?

- Methodological Answer :

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

- Lyophilization : Improve shelf-life by storing as a lyophilized powder under argon.

- Light Sensitivity : Use amber vials and conduct reactions under dim light if conjugated enones are prone to photoisomerization .

Data Integration and Research Design

Q. How can researchers integrate spectroscopic, crystallographic, and bioassay data into a cohesive analysis?

- Methodological Answer :

- Multivariate Analysis : PCA or PLS regression links structural features (e.g., bond angles from XRD) to bioactivity.

- Cross-Validation : Compare NMR-derived logP values with computational predictions (e.g., ChemAxon) to validate solubility profiles.

- Meta-Analysis : Aggregate data from PubChem and crystallographic databases to identify trends in similar enones .

Q. What experimental designs address low reproducibility in enantioselective syntheses?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.